molecular formula C18H20N2O5S B407020 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide CAS No. 332039-74-4

4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No.: B407020
CAS No.: 332039-74-4
M. Wt: 376.4g/mol
InChI Key: IHGZNZMSUDJIBQ-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds featuring benzamide and sulfonamide functional groups, similar to this one, are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. They are frequently investigated for their ability to interact with various enzyme families and biological targets. The specific morpholine sulfonyl moiety in its structure may influence its physicochemical properties, such as solubility and membrane permeability, and could be key to its mechanism of action in biological systems. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-2-14(3-7-16)18(21)19-15-4-8-17(9-5-15)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGZNZMSUDJIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332867
Record name 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332039-74-4
Record name 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Amidation and Sulfonation Approach

The most widely documented method involves a two-step sequence: (1) synthesis of the benzamide intermediate and (2) introduction of the morpholinylsulfonyl group.

Step 1: Formation of 4-Methoxybenzamide Intermediate
4-Methoxybenzoic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) to form 4-methoxybenzoyl chloride. This intermediate reacts with 4-aminophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to yield 4-methoxy-N-(4-sulfophenyl)benzamide. Key parameters include:

ParameterValue/DescriptionSource
Reaction Temperature60–70°C
SolventDichloromethane (DCM)
Yield68–72%

Step 2: Morpholine Functionalization
The sulfonic acid group is converted to a sulfonyl chloride using chlorosulfonic acid, followed by nucleophilic substitution with morpholine. This step requires strict anhydrous conditions to prevent hydrolysis.

R-SO3H+ClSO3HR-SO2ClmorpholineR-SO2-morpholine\text{R-SO}3\text{H} + \text{ClSO}3\text{H} \rightarrow \text{R-SO}2\text{Cl} \xrightarrow{\text{morpholine}} \text{R-SO}2\text{-morpholine}

ParameterValue/DescriptionSource
Reaction Time4–6 hours
CatalystNone (base-free)
Yield75–80%

One-Pot Coupling Strategy

Recent advancements employ coupling reagents to streamline synthesis. A mixture of 4-methoxybenzoic acid and 4-(4-morpholinylsulfonyl)aniline is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This method circumvents intermediate isolation, improving overall efficiency:

Acid+AmineEDCl/HOBtAmide\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Amide}

ParameterValue/DescriptionSource
Reaction TemperatureRoom temperature
SolventDichloromethane (DCM)
Yield82–85%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (60–70°C) improve kinetics but risk decomposition of the morpholine ring.

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in amidation boosts yields to 88–90% by mitigating side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) :

    • δ 7.74 (1H, br, NH), 8.09 (2H, d, J = 12 Hz, aromatic), 8.30 (3H, m, morpholine).

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6d_6) :

    • δ 166.7 (C=O), 140.4 (quaternary aromatic), 129.3 (morpholine CH2_2).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/zm/z 376.4 [M+H]+^+.

Challenges and Mitigation Strategies

Sulfonation Side Reactions

Over-sulfonation at the phenyl ring is minimized by controlling chlorosulfonic acid stoichiometry (1:1 molar ratio).

Morpholine Ring Stability

Morpholine degrades above 50°C in acidic media. Neutral pH and temperatures below 40°C preserve integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Amidation7298High reproducibilityMulti-step purification
One-Pot Coupling8597Reduced processing timeCost of coupling reagents

Industrial-Scale Considerations

Batch reactors with reflux condensers and temperature-controlled jackets are optimal for large-scale production. Recrystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their modifications are summarized in Table 1.

Table 1: Structural Features of 4-Methoxy-N-[4-(4-Morpholinylsulfonyl)phenyl]benzamide and Related Compounds

Compound Name Substituents on Benzamide Core Sulfonyl-Linked Group Molecular Weight (g/mol) Reference
This compound 4-Methoxy 4-Morpholinylsulfonyl 388.42
3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide 3-Bromo, 4-methoxy 4-Morpholinylsulfonyl 455.32
4-Methoxy-N-(4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)benzamide (Compound 7) 4-Methoxy Thiophen-2-ylsulfonyl-piperazine 557.68
4-Methoxy-N-(4-(4-(thiophene-2-carbonyl)piperazin-1-yl)phenyl)benzamide (Compound 8) 4-Methoxy Thiophene-2-carbonyl-piperazine 521.61
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Chloro, 2-hydroxy None (direct linkage to 4-CF₃Ph) 315.71
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) N-Hydroxy, 4-phenylacetyl p-Tolyl 376.41

Key Observations :

  • The morpholinylsulfonyl group in the target compound distinguishes it from analogs with thiophene-sulfonyl or piperazine-linked substituents .
  • The 3-bromo-4-methoxy analog (Table 1, Row 2) introduces steric and electronic effects that may alter binding affinity compared to the non-halogenated parent compound .
  • Compounds like HPAPB (Row 6) replace the sulfonamide with an acetylated hydroxamate, enabling histone deacetylase (HDAC) inhibition .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Yield (%) Reference
This compound Not reported C=O (~1650–1680), S=O (~1150–1250) Not reported
4-Methoxy-N-(4-(2-(4-methoxybenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (10d) 264–266 NH (3300–3100), C=O (1700–1650) 75
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Not reported OH (~3400), C=O (~1660) Not reported

Key Observations :

  • The methoxy and sulfonyl groups in the target compound contribute to characteristic IR stretches (C=O, S=O) similar to other benzamides .
  • Compound 10d (Table 2, Row 2) exhibits a high melting point (264–266°C), likely due to hydrogen bonding from the hydrazine moiety .

Key Observations :

  • The antimicrobial activity of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Table 3, Row 2) highlights the importance of electron-withdrawing groups (e.g., CF₃) in enhancing potency .
  • HPAPB’s antitumor effects (Row 3) demonstrate how hydroxamate modifications enable HDAC inhibition, a mechanism absent in sulfonamide-linked benzamides .

Biological Activity

4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxy group and a morpholinylsulfonyl substituent, which may influence its biological activity. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Antiviral Activity

Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant antiviral properties.

  • Inhibition of Viral Replication : The compound has been shown to inhibit the replication of various viruses, including Enterovirus 71 (EV71), which is known for causing hand, foot, and mouth disease. The IC50 values for related compounds range from 5.7 μM to 12 μM, indicating effective antiviral activity with lower cytotoxicity compared to established antiviral agents like pirodavir .
  • Selectivity Index : The selectivity index (SI) for these compounds suggests a favorable therapeutic window. For instance, compounds derived from the benzamide scaffold have SI values ranging from 10 to over 100 against EV71 .

Case Study: Antiviral Efficacy

A study published in Molecules reported on the synthesis and antiviral evaluation of N-phenylbenzamide derivatives against multiple strains of EV71. Among these derivatives, this compound showed promising results in vitro, demonstrating both efficacy and selectivity .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential.

Carbonic Anhydrase IX Inhibition

Recent research highlighted the importance of carbonic anhydrase IX (CA IX) as a target in cancer therapy. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor metabolism and pH regulation. Compounds similar to this compound have been shown to inhibit CA IX with IC50 values in the nanomolar range (10.93–25.06 nM), indicating strong inhibitory effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

Apoptosis Induction

Further studies revealed that certain derivatives could induce apoptosis in cancer cells significantly more than control treatments. For example, compound 4e demonstrated a 22-fold increase in annexin V-FITC positivity in MDA-MB-231 cells compared to untreated cells .

Summary of Biological Activities

Activity IC50 Values Selectivity Index Cell Lines Tested
Antiviral (EV71)5.7 μM - 12 μM>10Vero cells
CA IX Inhibition10.93 nM - 25.06 nMHighMDA-MB-231, MCF-7
Apoptosis InductionSignificant increaseN/AMDA-MB-231

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